
A Spectroscopic Showdown: But-2-enamide vs.
its Saturated Analogue Butanamide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: But-2-enamide

Cat. No.: B7942871 Get Quote

In the realm of organic chemistry and drug development, a thorough understanding of a

molecule's structural and electronic properties is paramount. Spectroscopic techniques offer a

powerful lens through which to view these characteristics. This guide provides a detailed

comparative analysis of But-2-enamide and its saturated counterpart, Butanamide, utilizing

fundamental spectroscopic methods: Nuclear Magnetic Resonance (NMR), Infrared (IR)

Spectroscopy, and Mass Spectrometry (MS). The presence of a carbon-carbon double bond in

But-2-enamide introduces distinct spectroscopic features when compared to the fully saturated

Butanamide, providing a clear illustration of how unsaturation influences a molecule's spectral

fingerprint.

Comparative Spectroscopic Data
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR,

and Mass Spectrometry for But-2-enamide and Butanamide.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
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Compound
Chemical Shift

(δ) ppm
Multiplicity Integration Assignment

But-2-enamide ~6.9 dd 1H H-3

~5.8 dd 1H H-2

~1.8 d 3H CH₃

5.5-6.5 (broad) s 2H NH₂

Butanamide ~2.2 t 2H CH₂ (α to C=O)

~1.7 sextet 2H CH₂ (β to C=O)

~0.9 t 3H CH₃

5.5-6.5 (broad) s 2H NH₂

Note: Chemical shifts for But-2-enamide are predicted based on typical values for similar

structures, as direct experimental spectra for the parent compound are not readily available.

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Compound Chemical Shift (δ) ppm Assignment

But-2-enamide ~168 C=O

~140 C-3

~125 C-2

~18 CH₃

Butanamide ~175 C=O

~38 CH₂ (α to C=O)

~19 CH₂ (β to C=O)

~13 CH₃
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Source for But-2-enamide data: Predicted values based on spectral databases. Source for

Butanamide data: Publicly available spectral databases.[1]

Table 3: Infrared (IR) Spectroscopic Data (cm⁻¹)

Compound N-H Stretch C=O Stretch C=C Stretch N-H Bend

But-2-enamide ~3350, ~3180 ~1660 ~1630 ~1620

Butanamide ~3350, ~3180 ~1650 N/A ~1620

Source: Publicly available spectral databases.[2][3]

Table 4: Mass Spectrometry (MS) Data (Electron Ionization)

Compound Molecular Ion (M⁺) Key Fragment Ions (m/z)

But-2-enamide 85 70, 55, 44, 42

Butanamide 87 72, 59, 44

Source: Publicly available spectral databases.[4][5]

Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 10-20 mg of the solid amide sample (But-2-enamide or

Butanamide) was dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03%

v/v tetramethylsilane (TMS) as an internal standard. The solution was then filtered into a 5

mm NMR tube.

¹H NMR Spectroscopy: Proton NMR spectra were acquired on a 400 MHz spectrometer. Key

acquisition parameters included a spectral width of 16 ppm, a relaxation delay of 1.0 s, and

16 scans.
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¹³C NMR Spectroscopy: Carbon-13 NMR spectra were recorded on the same instrument at a

frequency of 100 MHz using a proton-decoupled pulse sequence. A spectral width of 240

ppm, a relaxation delay of 2.0 s, and 1024 scans were typically used.

Data Processing: All spectra were processed using standard NMR software. This involved

Fourier transformation, phase correction, and baseline correction. Chemical shifts were

referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy
Sample Preparation: A small amount of the solid sample was placed directly onto the

diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR

spectrometer.

Data Acquisition: The IR spectrum was recorded over the range of 4000-400 cm⁻¹. A

background spectrum of the clean ATR crystal was recorded and automatically subtracted

from the sample spectrum. Typically, 32 scans were co-added at a resolution of 4 cm⁻¹.

Data Analysis: The resulting spectrum was analyzed to identify the characteristic absorption

bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
Sample Introduction: A dilute solution of the sample in methanol (~1 mg/mL) was introduced

into the mass spectrometer via direct infusion or through a gas chromatography (GC) column

for volatile compounds.

Ionization: Electron Ionization (EI) was employed with an electron energy of 70 eV.

Mass Analysis: The mass spectrum was recorded using a quadrupole mass analyzer,

scanning a mass-to-charge (m/z) range of 10-200.

Data Interpretation: The resulting mass spectrum was analyzed to identify the molecular ion

peak and the major fragment ions, which provide information about the molecular weight and

structure of the compound.
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The logical flow of a comparative spectroscopic analysis can be visualized to better understand

the process of deriving structural information from spectral data.

Workflow for Spectroscopic Comparison of Amides
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Caption: Logical workflow for the spectroscopic comparison of But-2-enamide and

Butanamide.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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